molecular formula C12H22O4Zn B1624060 Zinc caproate CAS No. 20779-08-2

Zinc caproate

Cat. No. B1624060
CAS RN: 20779-08-2
M. Wt: 295.7 g/mol
InChI Key: PKJOUIVGCFHFTK-UHFFFAOYSA-L
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Description

Zinc caproate is a chemical compound that is used in various scientific research studies. It is a zinc salt of caproic acid, which is also known as hexanoic acid. Zinc caproate is a white crystalline powder that is soluble in water and ethanol. It has been used in various scientific research studies due to its unique properties and potential applications.

Scientific Research Applications

Biomedical Applications

Zinc caproate, like its closely related compound zinc oxide, has been extensively researched for its potential in various biomedical applications. Zinc oxide nanoparticles (ZnO NPs) are known for their anticancer and antimicrobial activities, primarily due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. This property has been leveraged in drug delivery systems to transport drugs to targeted sites, minimizing toxicity and enhancing therapeutic efficacy. ZnO NPs' role as drug carriers exemplifies a significant stride in nanomedicine, offering a promising platform for biomedical research and application (Mishra et al., 2017).

Antimicrobial and Antitumor Properties

Zinc oxide nanoparticles have attracted attention for their antimicrobial properties against various pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi. Their mechanism of action involves the selective toxicity towards normal and cancerous cells facilitated by the formation of reactive oxygen species (ROS). Despite their potential in antitumor activity, it's crucial to note that ZnO NPs can also exhibit cytotoxic and genotoxic effects on human cells, necessitating careful consideration of their applications in medicine (Król et al., 2017).

Nanotechnology and Material Science

The versatility of zinc oxide nanostructures, including ZnO, extends into nanotechnology and material science. These nanostructures have been applied in various fields such as electronics, photonics, sensors, and energy harvesting due to their unique semiconducting, piezoelectric, and luminescent properties. The development of ZnO nanostructures has led to advancements in creating nano-optical and nano-electrical devices, highlighting the material's multifunctional nature and its potential for innovative applications (Gómez & Tigli, 2013).

Environmental and Industrial Applications

ZnO nanoparticles have also found applications in environmental and industrial contexts, notably in water treatment and as additives in products like rubber, paint, and cosmetics. Their antimicrobial properties, coupled with their efficiency as UV-blocking agents, make them suitable for enhancing the safety and efficacy of various consumer products and industrial processes. The synthesis of ZnO nanostructures using green chemistry principles further emphasizes their role in sustainable practices and environmental conservation (Atta et al., 2017).

properties

IUPAC Name

zinc;hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O2.Zn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJOUIVGCFHFTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174858
Record name Zinc caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc caproate

CAS RN

20779-08-2
Record name Zinc caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020779082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZW5M35XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.